

Application Notes: CHAPS for Affinity Chromatography and Purification of Protein Complexes

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Compound of Interest

Compound Name: CHAPS hydrate

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Introduction

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely utilized in biochemistry and molecular biology for the solubilization and purification of protein complexes.^{[1][2]} Its unique chemical structure, combining features of both bile salts and sulfobetaine-type detergents, makes it particularly effective at disrupting lipid-lipid and lipid-protein interactions while preserving the native conformation and biological activity of proteins.^{[2][3]} This non-denaturing property is critical for affinity chromatography applications, such as co-immunoprecipitation (Co-IP), where the goal is to isolate intact protein complexes to study protein-protein interactions.^{[4][5]}

CHAPS is especially advantageous for the purification of membrane proteins, which are notoriously difficult to extract and stabilize in aqueous solutions.^{[1][6]} Its ability to form small micelles and a high critical micelle concentration (CMC) facilitate its removal during downstream processing steps.^{[2][7]} These characteristics make CHAPS a versatile and indispensable tool for researchers aiming to elucidate the composition and function of protein complexes.

Key Properties and Advantages of CHAPS

- Non-denaturing: Preserves the native structure and function of proteins and protein complexes.[\[3\]](#)[\[6\]](#)
- Zwitterionic: Electrically neutral over a wide pH range (2-12), which prevents interference with ion-exchange chromatography.[\[3\]](#)[\[6\]](#)
- Effective Solubilization: Efficiently extracts membrane proteins and solubilizes protein complexes.[\[1\]](#)[\[8\]](#)
- High Critical Micelle Concentration (CMC): The CMC of CHAPS is between 6-10 mM, which allows for its easy removal by dialysis.[\[3\]](#)[\[9\]](#)
- Small Micelle Size: Forms small micelles (approx. 6.15 kDa), minimizing interference in downstream applications like size-exclusion chromatography.[\[3\]](#)[\[10\]](#)
- Low UV Absorbance: Does not significantly absorb UV light, allowing for accurate protein quantification using spectrophotometry.[\[1\]](#)

Quantitative Data Summary

For effective experimental design, understanding the physicochemical properties of CHAPS is crucial. The following tables summarize key quantitative data for CHAPS and provide a general comparison with other commonly used detergents.

Table 1: Physicochemical Properties of CHAPS

Property	Value	Unit	Significance in Affinity Chromatography
Molecular Weight	614.9	g/mol	Important for calculating molar concentrations in buffer preparations.[3]
Critical Micelle Concentration (CMC)	6 - 10	mM	Detergent concentration must be above the CMC for effective solubilization. Facilitates removal by dialysis.[3][9]
Aggregation Number	4 - 14	The number of detergent molecules in a micelle.[11]	
Average Micellar Weight	6,150	Da	Small micelle size is beneficial for maintaining the hydrodynamic properties of the purified complex.[3][12]
Solubility in Water	50	mg/mL	High solubility ensures easy preparation of stock solutions.[12]
Purity	>98	%	High purity is essential for reproducible experimental results.[12]

Table 2: General Comparison of Detergents for Protein Complex Purification

Detergent	Type	Typical Concentration	Denaturing Potential	Suitability for Co-IP	Key Considerations
CHAPS	Zwitterionic	0.5% - 2.0% (w/v)	No	Excellent	Ideal for preserving protein-protein interactions; easily removable. [3] [4]
Triton X-100	Non-ionic	0.1% - 1.0% (v/v)	No	Good	Milder than CHAPS, may result in higher background from non-specific interactions. [4] [13]
NP-40 (Igepal CA-630)	Non-ionic	0.1% - 1.0% (v/v)	No	Good	Similar to Triton X-100; choice often depends on the specific protein complex.
SDS	Anionic	0.1% - 1.0% (w/v)	Yes	Poor	Strong, denaturing detergent; generally unsuitable for purifying intact protein complexes

unless
interactions
are very
stable or
cross-linked.
[\[3\]](#)

Experimental Protocols

The following are detailed protocols for the use of CHAPS in the affinity purification of protein complexes.

Protocol 1: Cell Lysis using CHAPS Buffer for Co-Immunoprecipitation

This protocol describes the preparation of a cell lysate to be used for downstream co-immunoprecipitation.

Materials:

- CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.[\[4\]](#)
- Protease and phosphatase inhibitor cocktails.[\[4\]](#)
- Cultured mammalian cells.
- Ice-cold Phosphate-Buffered Saline (PBS).

Procedure:

- Wash cultured cells (grown to 80-90% confluency) with ice-cold PBS.[\[4\]](#)[\[14\]](#)
- Aspirate PBS and add ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Incubate the cells on ice for 30 minutes with occasional gentle agitation.[\[4\]](#)

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[4\]](#)
- Carefully collect the supernatant, which contains the solubilized protein complexes. This lysate is now ready for the immunoprecipitation step.

Protocol 2: Affinity Purification (Co-Immunoprecipitation) of a Protein Complex

This protocol outlines the steps for capturing a target protein and its interacting partners from the cell lysate.

Materials:

- Cell lysate prepared with CHAPS buffer (from Protocol 1).
- Antibody specific to the "bait" protein.
- Protein A/G magnetic beads or agarose resin.[\[4\]](#)
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) CHAPS.[\[4\]](#)
- Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.[\[4\]](#)
- Neutralization Buffer: 1 M Tris-HCl (pH 8.5) (if using Glycine-HCl for elution).[\[4\]](#)

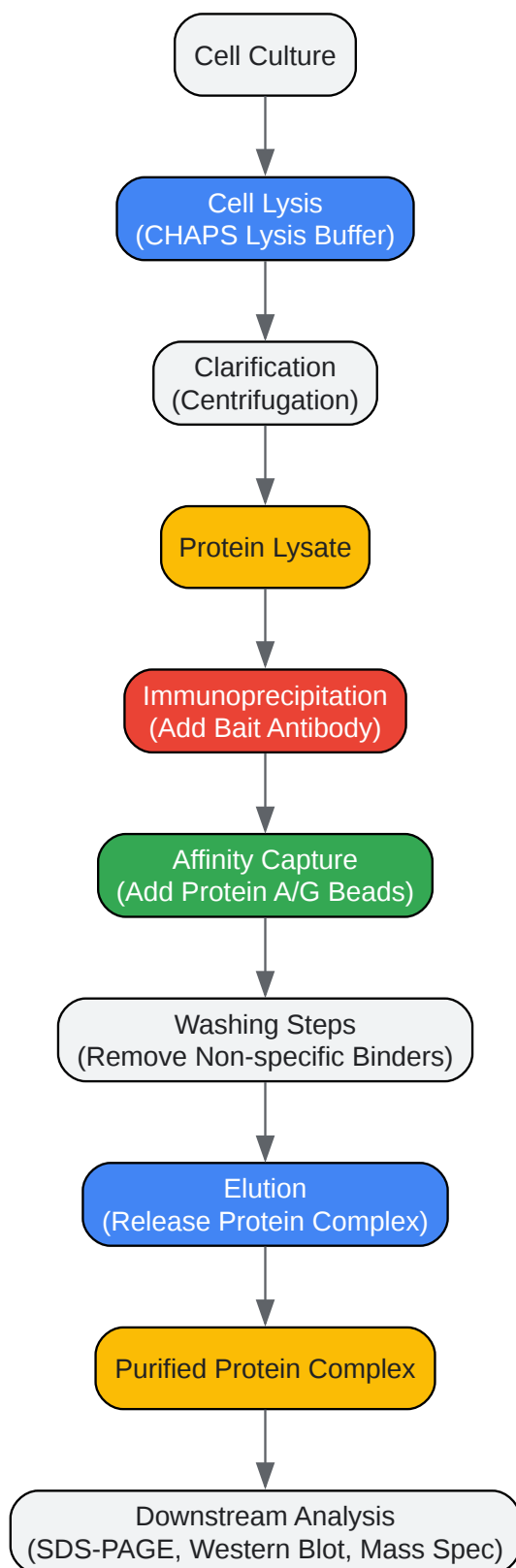
Procedure:

- Pre-clearing (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[\[14\]](#) Pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation: Add the primary antibody against the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[\[4\]](#)
- Capture: Add fresh, equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[\[4\]](#)

- Washing: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.[\[14\]](#)
- Elution: Elute the bound protein complexes from the beads by adding Elution Buffer. Incubate for 5-10 minutes at room temperature.[\[4\]](#)
- Pellet the beads and carefully collect the supernatant containing the purified protein complex.
- If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.[\[4\]](#)
- The purified protein complex is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

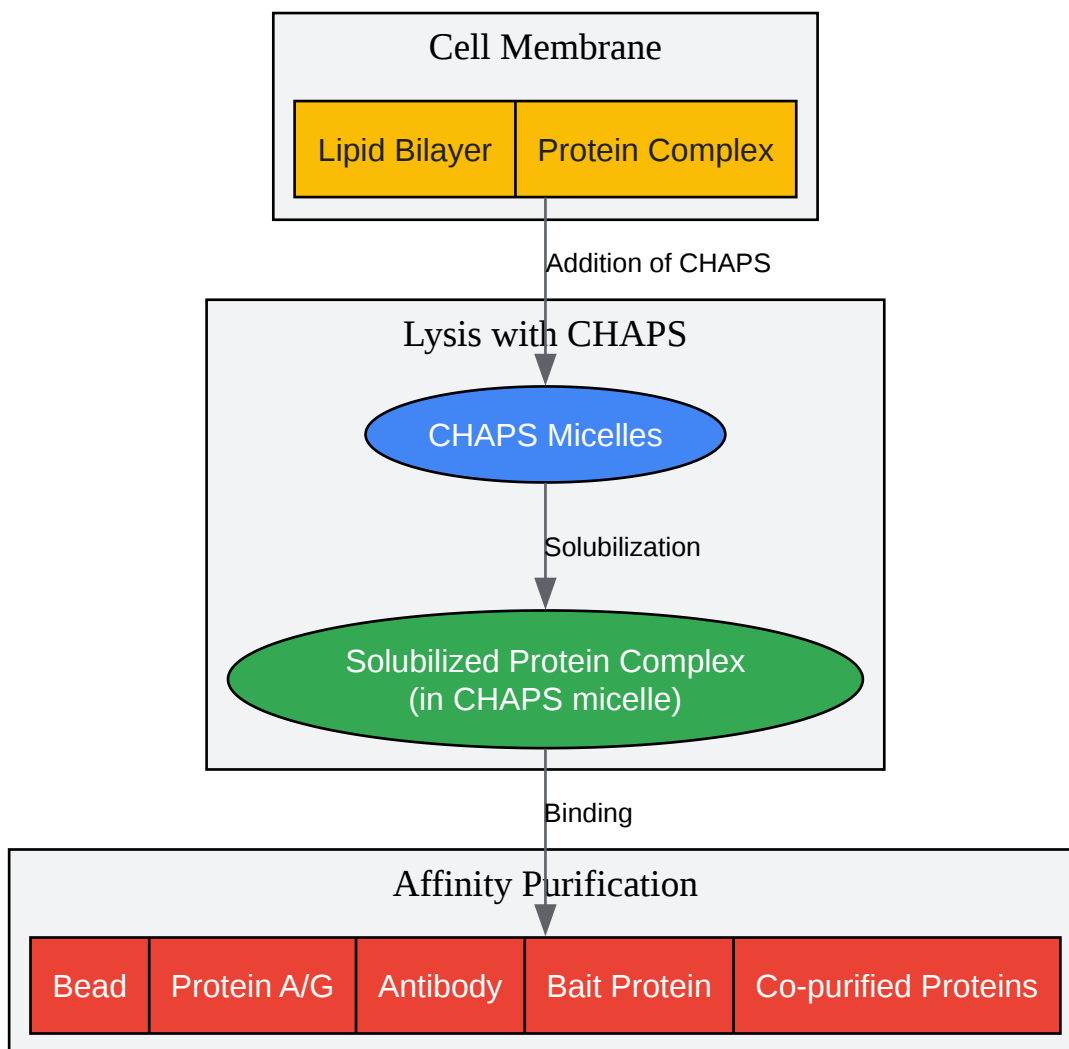
Experimental Workflow for Affinity Chromatography using CHAPS



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Caption: Workflow for protein complex purification using CHAPS.

Principle of CHAPS-Mediated Solubilization and Purification



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Caption: CHAPS solubilizes and purifies protein complexes.

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